



Application Notes and Protocols for HFI-142 Stock Solutions in DMSO

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For Researchers, Scientists, and Drug Development Professionals

Abstract

HFI-142 is a potent inhibitor of insulin-regulated aminopeptidase (IRAP), also known as placental leucine aminopeptidase (P-LAP) or oxytocinase.[1] As a crucial component in the insulin signaling pathway, IRAP plays a significant role in glucose metabolism and has emerged as a therapeutic target in metabolic diseases and other conditions.[2] These application notes provide detailed protocols for the preparation of **HFI-142** stock solutions using dimethyl sulfoxide (DMSO), along with guidelines for its use in typical in vitro and cell-based assays.

Chemical Properties and Solubility

HFI-142 is a small molecule inhibitor with the following properties:



Property	Value	Reference
Molecular Weight	312.32 g/mol	[3]
Molecular Formula	C17H16N2O4	[3]
Target	Insulin-Regulated Aminopeptidase (IRAP)	[1][3]
Ki	2.01 μΜ	[1][3]
Solubility in DMSO	Up to 125 mg/mL (400.23 mM)	[1][4]

Note: Sonication or gentle heating (to 37°C) may be required to achieve complete dissolution at higher concentrations.[4] It is recommended to use freshly opened, anhydrous DMSO, as its hygroscopic nature can affect solubility.[1]

Preparation of HFI-142 Stock Solutions Materials

- HFI-142 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)
- Calibrated pipettes

Protocol for 10 mM Stock Solution

- Weighing: Accurately weigh out the desired amount of HFI-142 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.12 mg of HFI-142.
- Dissolution: Add the appropriate volume of DMSO to the vial containing the **HFI-142** powder. For a 10 mM stock solution, if you weighed 3.12 mg, add 1 mL of DMSO.



- Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution.[1][4]
- Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][3]

Stock Solution Preparation Table

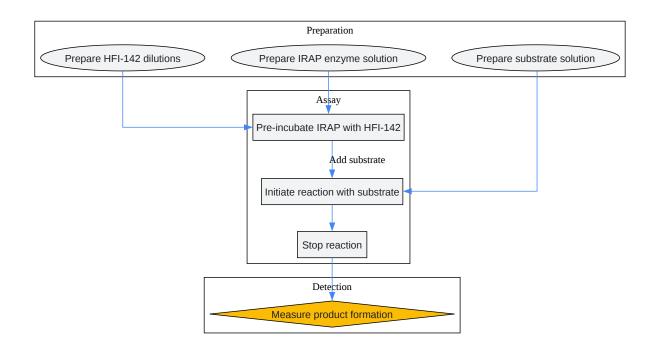
Desired Concentration	Mass of HFI-142 for 1 mL	Volume of DMSO
1 mM	0.312 mg	1 mL
5 mM	1.56 mg	1 mL
10 mM	3.12 mg	1 mL
50 mM	15.6 mg	1 mL

Experimental Protocols In Vitro IRAP Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of **HFI-142** on IRAP.

Workflow for In Vitro IRAP Inhibition Assay





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Caption: Workflow for a typical in vitro IRAP enzyme inhibition assay.

Protocol:

- Prepare Reagents:
 - Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) at the optimal pH for IRAP activity.



- HFI-142 Dilutions: Prepare a serial dilution of the HFI-142 stock solution in the assay buffer. The final DMSO concentration in the assay should be kept low (typically <0.5%) and consistent across all wells.
- IRAP Enzyme: Dilute the recombinant IRAP enzyme to the desired concentration in the assay buffer.
- Substrate: Prepare a solution of a fluorogenic or chromogenic substrate for IRAP (e.g., Leucine-7-amido-4-methylcoumarin).

Assay Procedure:

- Add the diluted HFI-142 or vehicle control (DMSO in assay buffer) to the wells of a microplate.
- Add the diluted IRAP enzyme to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature.
- Initiate the enzymatic reaction by adding the substrate to all wells.
- Incubate the plate at the optimal temperature for a set period.
- Stop the reaction using a suitable stop solution.
- Measure the fluorescence or absorbance to determine the amount of product formed.

Data Analysis:

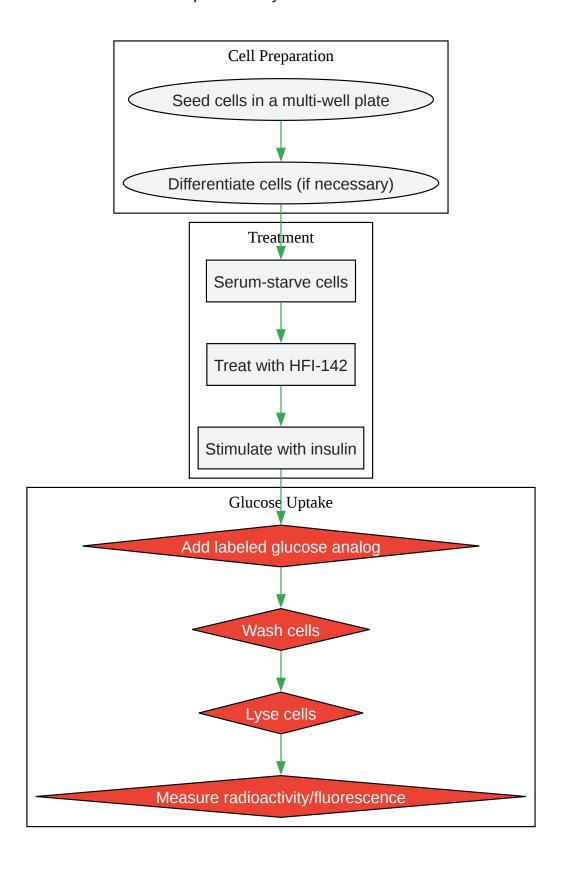
- Calculate the percentage of inhibition for each concentration of **HFI-142**.
- Plot the percentage of inhibition against the logarithm of the HFI-142 concentration to determine the IC₅₀ value.

Cell-Based Glucose Uptake Assay

This protocol is designed to evaluate the effect of **HFI-142** on glucose uptake in insulinsensitive cells (e.g., adipocytes or muscle cells).



Workflow for Cell-Based Glucose Uptake Assay



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Caption: Workflow for assessing glucose uptake in cells treated with HFI-142.

Protocol:

Cell Culture:

- Culture insulin-responsive cells (e.g., 3T3-L1 adipocytes or L6 myotubes) in appropriate growth media.
- If necessary, differentiate the cells into their mature phenotype.

Treatment:

- Serum-starve the cells for a few hours to overnight to establish a basal state.
- Pre-incubate the cells with various concentrations of HFI-142 or a vehicle control for a specified period.
- Stimulate the cells with a sub-maximal concentration of insulin to induce glucose uptake.

Glucose Uptake Measurement:

- Add a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent glucose analog) to the cells and incubate for a short period.
- Stop the uptake by washing the cells with ice-cold PBS.
- Lyse the cells to release the intracellular contents.
- Measure the amount of internalized labeled glucose using a scintillation counter or a fluorescence plate reader.

• Data Analysis:

- Normalize the glucose uptake data to the protein concentration in each well.
- Compare the glucose uptake in HFI-142-treated cells to the control groups.



IRAP Signaling Pathway

HFI-142 inhibits IRAP, which is involved in the insulin-stimulated translocation of GLUT4 to the plasma membrane. The simplified signaling pathway is as follows:

Insulin-Regulated IRAP/GLUT4 Translocation Pathway

Caption: Simplified signaling cascade of insulin-stimulated GLUT4 and IRAP translocation.

In insulin-responsive tissues like fat and muscle cells, insulin binding to its receptor triggers a signaling cascade involving PI3K and Akt.[3][4] Akt then phosphorylates and inactivates AS160, a Rab-GTPase activating protein.[2] This inactivation allows for the translocation of GLUT4 storage vesicles (GSVs), which also contain IRAP, to the plasma membrane, leading to increased glucose uptake.[3][4] By inhibiting IRAP, **HFI-142** can be used to probe the functional roles of this aminopeptidase in this and other cellular processes.

Safety Precautions

- **HFI-142**: As with any research chemical, handle **HFI-142** with care. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.
- DMSO: DMSO is readily absorbed through the skin and can carry dissolved substances with
 it. Therefore, it is crucial to wear appropriate chemical-resistant gloves. Work in a wellventilated area or a chemical fume hood.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. In case of exposure, follow the first-aid measures outlined in the SDS.

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